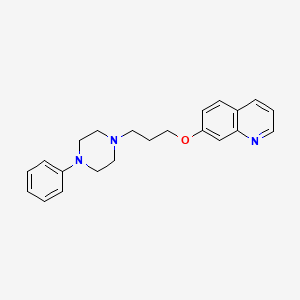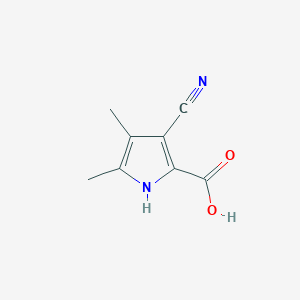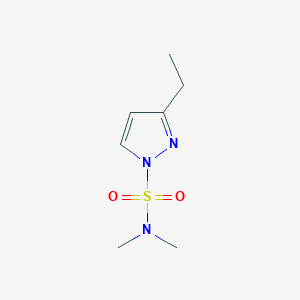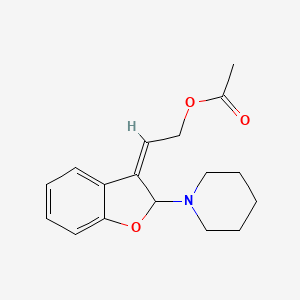![molecular formula C11H14N4O B12893076 4-(Isopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide CAS No. 920960-01-6](/img/structure/B12893076.png)
4-(Isopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Isopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a pyrrolopyridine core, which is known for its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . This method allows for the formation of a combinatorial library of tetra- and persubstituted derivatives. The reaction conditions often include refluxing in an appropriate solvent, followed by purification steps such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Isopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in inhibiting specific enzymes and proteins, making it a candidate for drug development.
Industry: It is used in the development of new antimicrobial and antiviral agents.
Mecanismo De Acción
The mechanism of action of 4-(Isopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. For instance, as a JAK1 inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can reduce inflammation and other immune responses.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide: Another JAK1-selective inhibitor with similar structural features.
Pyrazolo[3,4-b]pyridine: Known for its antimicrobial and antiviral activities.
Imidazo[1,2-a]pyridines: These compounds also exhibit significant biological activities and are used in various therapeutic applications.
Uniqueness
4-(Isopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide stands out due to its specific isopropylamino substitution, which enhances its selectivity and potency as a JAK1 inhibitor. This unique feature makes it a valuable compound for targeted therapeutic interventions.
Propiedades
Número CAS |
920960-01-6 |
|---|---|
Fórmula molecular |
C11H14N4O |
Peso molecular |
218.26 g/mol |
Nombre IUPAC |
4-(propan-2-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C11H14N4O/c1-6(2)15-9-7-3-4-13-11(7)14-5-8(9)10(12)16/h3-6H,1-2H3,(H2,12,16)(H2,13,14,15) |
Clave InChI |
UQSWTSNGAPDSRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=C2C=CNC2=NC=C1C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Ethyl{(4R)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12892993.png)
![4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide](/img/structure/B12892997.png)
![Copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate](/img/structure/B12893004.png)
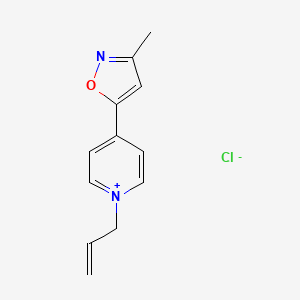
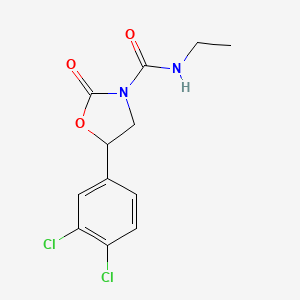
![4-[(4-Chlorophenyl)methyl]-7-methoxy-6-[(propan-2-yl)oxy]isoquinoline](/img/structure/B12893018.png)

